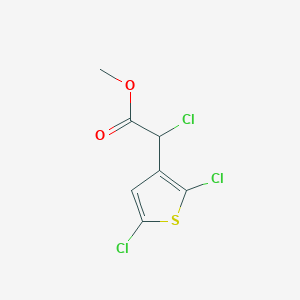

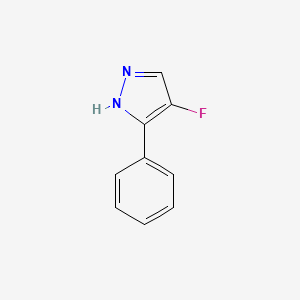

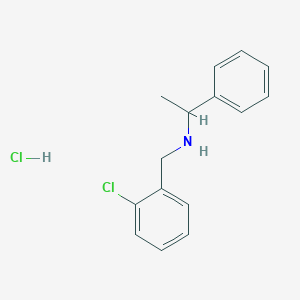

![molecular formula C17H15FN4S B2756406 1-(4-fluorophenyl)-4-isopropyl-7-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyridazine CAS No. 1171421-24-1](/img/structure/B2756406.png)

1-(4-fluorophenyl)-4-isopropyl-7-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(4-fluorophenyl)-4-isopropyl-7-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyridazine” is a complex organic molecule that contains several functional groups. It has a pyrazolo[3,4-d]pyridazine core, which is a type of heterocyclic compound . This core is substituted with a 4-fluorophenyl group, an isopropyl group, and a prop-2-yn-1-ylthio group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like copper(I) catalyzed azide-alkyne cycloaddition reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like FTIR, 1H, 13C-NMR and HRMS are often used to examine the structure of synthesized derivatives .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The presence of the pyrazolo[3,4-d]pyridazine core, the fluorophenyl group, the isopropyl group, and the prop-2-yn-1-ylthio group could make it participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Interactions

The chemical compound 1-(4-fluorophenyl)-4-isopropyl-7-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyridazine, part of the broader class of fluorinated pyrazoles and pyrazolo[3,4-d]pyridazine derivatives, has been a focus of research for its potential applications in medicinal chemistry. Fluorinated pyrazoles are of interest due to their properties as building blocks in the synthesis of bioactive molecules, with studies demonstrating methodologies for generating 3-amino-4-fluoropyrazoles and other related derivatives (Surmont, Verniest, De Schrijver, Thuring, ten Holte, Deroose, & de Kimpe, 2011). These compounds offer functional groups that allow further chemical transformations, making them versatile for drug development and other applications in synthetic and medicinal chemistry.

Biological Activities and Antimicrobial Properties

Research into the biological activities of fluorophenyl pyrazolo[3,4-d]pyridazine derivatives has shown promising results in various areas, including anticancer, anti-inflammatory, and antimicrobial activities. The exploration of these compounds in drug discovery is driven by their potential to inhibit key enzymes or interact with biological targets in ways that can be therapeutic. For example, novel pyrazoles have been synthesized and evaluated for their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities, through in silico, in vitro, and cytotoxicity validations (Thangarasu, Manikandan, & Thamaraiselvi, 2019). Such studies highlight the importance of these compounds in the development of new therapeutic agents.

Antiviral Drug Discovery

The compound's structural features, particularly the presence of fluorine, are of interest in the context of antiviral drug discovery. Fluorinated compounds have been a focal point in developing treatments for various viral infections, demonstrating the potential of 1-(4-fluorophenyl)-4-isopropyl-7-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyridazine derivatives in this field. The exploration of these compounds encompasses a broad spectrum of activities, including their use in the synthesis of new molecules with potential antiviral properties (De Clercq, 2009).

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use. For example, many indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-4-propan-2-yl-7-prop-2-ynylsulfanylpyrazolo[3,4-d]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4S/c1-4-9-23-17-16-14(15(11(2)3)20-21-17)10-19-22(16)13-7-5-12(18)6-8-13/h1,5-8,10-11H,9H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLMGJQVLSQERP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(C2=C1C=NN2C3=CC=C(C=C3)F)SCC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-4-isopropyl-7-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyridazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

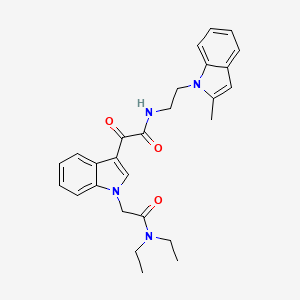

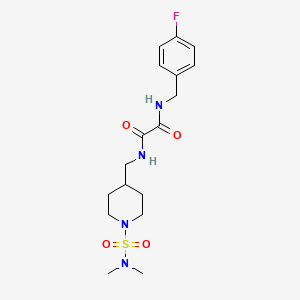

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2756326.png)

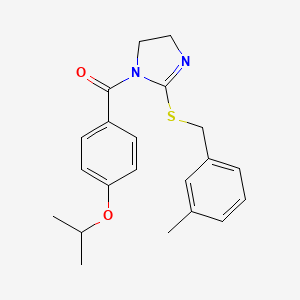

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2756345.png)